Synthesis and characterization of methyl 2-(2,6-difluorobenzamido)benzoate
Synthesis and characterization of methyl 2-(2,6-difluorobenzamido)benzoate
This guide details the synthesis and characterization of Methyl 2-(2,6-difluorobenzamido)benzoate , a critical intermediate often utilized in the development of heterocyclic pharmaceutical scaffolds such as quinazolinones (e.g., antivirals like Letermovir or kinase inhibitors).[1]
The protocol employs a nucleophilic acyl substitution between methyl anthranilate and 2,6-difluorobenzoyl chloride.[1] Due to the reduced nucleophilicity of the anthranilate nitrogen (caused by the electron-withdrawing ortho-ester and intramolecular hydrogen bonding), the high reactivity of the acid chloride is required to drive the reaction to completion.[1]
[1]
Retrosynthetic Analysis & Strategy
The target molecule is constructed via amide bond formation. The disconnection is made at the amide linkage, revealing two commercially available precursors:[1]
-
Nucleophile: Methyl anthranilate (Methyl 2-aminobenzoate).[1]
-
Electrophile: 2,6-Difluorobenzoyl chloride.[1]
Mechanistic Consideration: The amine in methyl anthranilate is deactivated by the ortho-ester group.[1] Furthermore, the 2,6-difluoro substitution on the benzoyl chloride creates significant steric shielding around the carbonyl carbon.[1] Therefore, the reaction requires a non-nucleophilic base (to scavenge HCl) and strictly anhydrous conditions to prevent hydrolysis of the labile acid chloride.
Reaction Scheme Visualization
Figure 1: Reaction pathway for the benzoylation of methyl anthranilate.
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |
| Methyl Anthranilate | 151.16 | 1.0 | Substrate (Limiting) |
| 2,6-Difluorobenzoyl Chloride | 176.55 | 1.1 | Acylating Agent |
| Pyridine | 79.10 | 2.0 | Base / Catalyst |
| Dichloromethane (DCM) | - | Solvent | Anhydrous reaction medium |
Step-by-Step Methodology
Step 1: Reaction Setup[5][6]
-
Apparatus: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the RBF with Methyl Anthranilate (1.51 g, 10.0 mmol) and anhydrous DCM (50 mL).
-
Base Addition: Add Pyridine (1.6 mL, 20.0 mmol) via syringe. The solution may warm slightly; cool the mixture to 0°C using an ice-water bath.
-
Note: Pyridine acts as both a base to neutralize HCl and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).[1]
-
Step 2: Acylation
-
Addition: Dissolve 2,6-Difluorobenzoyl chloride (1.94 g, 11.0 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Critical: Dropwise addition controls the exotherm and prevents the formation of di-acylated byproducts, although steric hindrance makes di-acylation unlikely here.[1]
-
-
Progression: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and stir at Room Temperature (RT) for 3–4 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The fluorescent blue spot of methyl anthranilate (
) should disappear, replaced by a lower dark UV-active spot.[1]
Step 3: Workup and Isolation[1]
-
Quench: Pour the reaction mixture into 50 mL of saturated NaHCO₃ solution (removes unreacted acid chloride as the carboxylate).
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer once with 20 mL DCM.[1]
-
Wash: Wash the combined organics with:
-
1M HCl (30 mL) – Critical step to remove excess pyridine.[1]
-
Brine (30 mL).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude off-white solid.
Step 4: Purification
-
Recrystallization: The crude solid is typically recrystallized from hot Ethanol or a mixture of Ethyl Acetate/Hexanes.[1]
-
Yield: Expected yield is 85–95%.[1]
Workup Logic Flow
Figure 2: Purification workflow ensuring removal of pyridine and acidic byproducts.
Characterization & Validation
To validate the structure, specific spectral signatures must be identified. The most diagnostic feature is the Deshielded Amide Proton .[1]
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl₃):
-
δ 11.5–12.0 ppm (1H, broad s, NH): The amide proton appears very far downfield due to an intramolecular hydrogen bond with the ortho-ester carbonyl. This confirms the amide formation and the ortho regiochemistry.[1]
-
δ 8.8–8.9 ppm (1H, d, Ar-H): The proton ortho to the amide group on the anthranilate ring is deshielded by the anisotropic effect of the carbonyl.
-
δ 7.4–7.5 ppm (1H, m, Difluoro-Ar-H): The para-proton of the difluorophenyl ring.[1]
-
δ 6.9–7.1 ppm (2H, m, Difluoro-Ar-H): The meta-protons of the difluorophenyl ring (coupling with Fluorine).[1]
-
δ 3.95 ppm (3H, s, OCH₃): The methyl ester singlet.
13C NMR:
-
Carbonyls: Two distinct signals >160 ppm.[1] The amide carbonyl usually appears upfield of the ester carbonyl due to resonance donation from the nitrogen.[1]
-
C-F Coupling: The carbons on the difluorophenyl ring will appear as doublets or triplets due to
coupling ( Hz for C-F bond).[1]
Mass Spectrometry (MS)[1][9]
Infrared Spectroscopy (IR)[1]
-
3200–3300 cm⁻¹: N-H stretch (often weak due to H-bonding).[1]
-
1680–1700 cm⁻¹: Ester C=O stretch.
-
1650–1660 cm⁻¹: Amide I band (C=O stretch).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; check nitrogen line integrity. |
| Product is an Oil | Residual Solvent/Pyridine | Dry under high vacuum for >12h.[1] Recrystallize from Hexane/EtOAc. |
| TLC shows starting material | Low Reactivity | Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate acylation.[1] |
| Extra spots on TLC | Dimerization | Unlikely with 2,6-difluoro substitution, but ensure temperature is kept at 0°C during addition. |
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for acylation mechanisms).
-
Gao, Y., et al. (2013). "Synthesis and antiviral activity of novel quinazolin-4(3H)-one derivatives." European Journal of Medicinal Chemistry, 69, 396-404.[1] (Context for anthranilate amides as precursors).[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Reference for nucleophilic acyl substitution on deactivated anilines).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Methyl 2,6-difluorobenzoate | C8H6F2O2 | CID 518798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METHYL 2,6-DIFLUOROBENZOATE | 13671-00-6 [chemicalbook.com]
- 5. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 6. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
